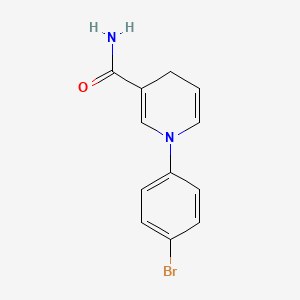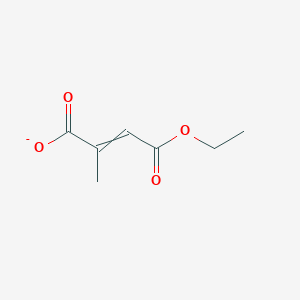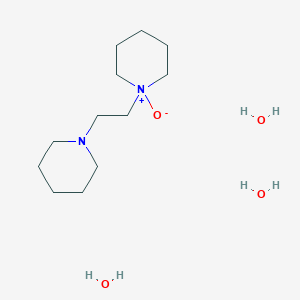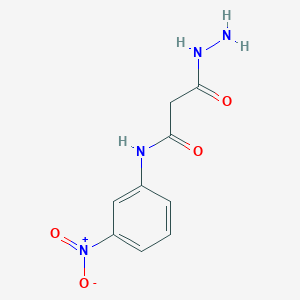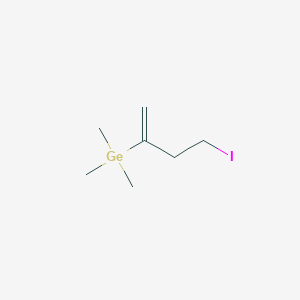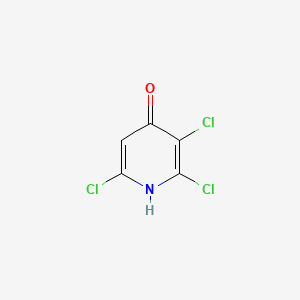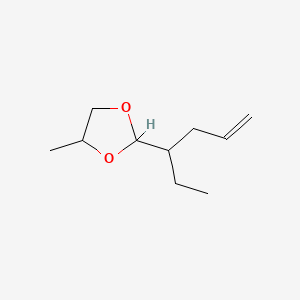![molecular formula C14H11BrClN3O B14297529 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide CAS No. 116254-55-8](/img/structure/B14297529.png)
1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with a 4-chlorobenzamido group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with cyanomethylpyridine in the presence of a base to form the intermediate 1-[(4-Chlorobenzamido)(cyano)methyl]pyridine. This intermediate is then quaternized with methyl bromide to yield the final pyridinium salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the cyano and amido groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted pyridinium salts.
Oxidation: Products include oxidized derivatives of the cyano and amido groups.
Reduction: Reduced forms of the cyano and amido groups.
Scientific Research Applications
1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide involves its interaction with cellular components. The compound can bind to nucleic acids and proteins, disrupting their normal function. The cyano group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity and interfere with cellular signaling pathways .
Comparison with Similar Compounds
- 1-[(4-Bromobenzamido)(cyano)methyl]pyridin-1-ium bromide
- 1-[(4-Methylbenzamido)(cyano)methyl]pyridin-1-ium bromide
- 1-[(4-Nitrobenzamido)(cyano)methyl]pyridin-1-ium bromide
Comparison: 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The presence of the cyano group also enhances its ability to form covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
116254-55-8 |
|---|---|
Molecular Formula |
C14H11BrClN3O |
Molecular Weight |
352.61 g/mol |
IUPAC Name |
4-chloro-N-[cyano(pyridin-1-ium-1-yl)methyl]benzamide;bromide |
InChI |
InChI=1S/C14H10ClN3O.BrH/c15-12-6-4-11(5-7-12)14(19)17-13(10-16)18-8-2-1-3-9-18;/h1-9,13H;1H |
InChI Key |
RKQNAJNGIVWXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)C(C#N)NC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
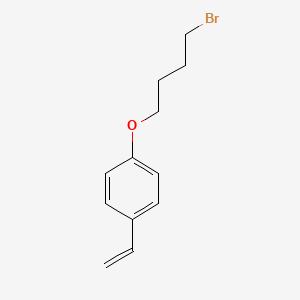
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

